![molecular formula C15H19NO3 B1674538 Lateritin CAS No. 65454-13-9](/img/structure/B1674538.png)
Lateritin
Overview
Description
Scientific Research Applications
Anticancer and Antimicrobial Properties : Lateritin, isolated from mixed fungal cultures, has shown promising results in inhibiting the growth of human cancer cell lines, gram-positive bacteria, and Candida albicans. This study highlights this compound's potential as an antineoplastic and antimicrobial agent (Pettit et al., 2010).
Structural Analysis and Configuration : A detailed structural revision and absolute configuration of this compound were performed using advanced spectroscopic methods. The results of this study are crucial for understanding the molecular structure of this compound and its derivatives (Ola et al., 2014).
Inhibition of Acyl-CoACholesterol Acyltransferase
: this compound was identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This finding opens up potential applications of this compound in the study of cholesterol-related disorders and metabolic research (Hasumi et al., 1993).
Mechanism of Action
Target of Action
Lateritin is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the cholesterol metabolism, specifically in the formation of cholesteryl esters. By inhibiting ACAT, this compound can affect the balance of cholesterol in the body .
Mode of Action
It is known that it inhibits acat, which leads to a decrease in the formation of cholesteryl esters . This inhibition is time-dependent and irreversible . The interaction of this compound with its target (ACAT) and the resulting changes in the cholesterol metabolism are areas of ongoing research.
Biochemical Pathways
This compound affects the cholesterol metabolism pathway by inhibiting the action of ACAT . ACAT is responsible for the formation of cholesteryl esters from cholesterol and fatty acids. These esters are then stored in the cytoplasm in lipid droplets. By inhibiting ACAT, this compound disrupts this process, potentially leading to altered levels of cholesterol and cholesteryl esters in the body .
Result of Action
In addition to its effects on cholesterol metabolism, this compound also inhibits the growth of a mini-panel of human cancer cell lines, gram-positive bacteria, and Candida albicans . This suggests that this compound may have potential therapeutic applications in the treatment of certain cancers and infections .
properties
IUPAC Name |
3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBTBNVNCFOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984071 | |
Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65454-13-9 | |
Record name | Lateritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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